

L-Aspartic acid 4-benzyl ester chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Aspartic acid 4-benzyl ester*

Cat. No.: B7780624

[Get Quote](#)

An In-depth Technical Guide to **L-Aspartic Acid 4-Benzyl Ester**

Introduction

L-Aspartic acid 4-benzyl ester, also known as β -Benzyl L-aspartate, is a derivative of the non-essential amino acid L-aspartic acid.^[1] It serves as a crucial building block and intermediate in various chemical and pharmaceutical applications. Its unique structure, featuring a benzyl ester protecting the side-chain carboxyl group, makes it particularly valuable in peptide synthesis, drug development, and biochemical research.^{[2][3]} This document provides a comprehensive overview of its chemical properties, structure, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

L-Aspartic acid 4-benzyl ester is a white crystalline powder.^[3] The presence of the benzyl group enhances its stability and solubility in organic solvents, facilitating its use in various reaction conditions.^[2]

Quantitative Data Summary

Property	Value
Molecular Formula	C11H13NO4 ^{[3][4][5]}
Molecular Weight	223.23 g/mol ^{[1][6]}
Melting Point	196-208 °C ^[3] ; ~225 °C (decomposes) ^[7]
Boiling Point	413.1 °C at 760 mmHg ^[8]
Density	1.283 g/cm ³ ^[8]
Appearance	White to off-white solid/crystalline powder ^{[3][6]}
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. ^[7] Insoluble in water. ^[7]
Optical Rotation	$[\alpha]D20 = +26 \pm 2^\circ$ (c=1 in 1N HCl) ^[3]
CAS Number	2177-63-1 ^{[1][4][7]}

Chemical Structure

The structure of **L-Aspartic acid 4-benzyl ester** consists of an L-aspartic acid core where the side-chain (beta) carboxyl group is esterified with a benzyl group. The alpha-carboxyl group and the amino group remain free, allowing for further reactions, such as peptide bond formation. This selective protection is a key feature for its application in controlled chemical syntheses.^[8]

- IUPAC Name: 2-amino-4-(benzyloxy)-4-oxobutanoic acid^[5]
- SMILES: NC(CC(=O)OCC1=CC=CC=C1)C(O)=O^[5]
- Linear Formula: C6H5CH2OCOCH2CH(NH2)COOH^[1]

Core Applications in Research and Drug Development

L-Aspartic acid 4-benzyl ester is a versatile intermediate with significant applications in several research areas:

- Peptide Synthesis: It is a fundamental building block in the synthesis of peptides and polypeptides.[2][8] The benzyl ester serves as a protecting group for the side-chain carboxylate, preventing it from participating in unwanted side reactions during peptide coupling. This group can be selectively removed under specific conditions to allow for further modifications.[8]
- Drug Development: The compound is used as an intermediate in the synthesis of various pharmaceuticals.[3] Its role in modifying amino acids allows researchers to create more stable and effective drug candidates, potentially enhancing bioavailability and therapeutic efficacy.[2] It is particularly noted for its use in developing pharmaceuticals for neurological disorders.[3]
- Bioconjugation: It is employed in processes that link biomolecules to create targeted drug delivery systems, a crucial technique in fields like cancer therapy.[2][9]
- Biochemical Research: Researchers use this compound and its derivatives, such as fluorescently labeled versions, to study enzyme activities, metabolic pathways, and gene regulation.[9][10]

Experimental Protocols

Detailed methodologies for the synthesis of **L-Aspartic acid 4-benzyl ester** are critical for its practical application. Below are summaries of cited experimental protocols.

Protocol 1: Synthesis via Acetyl Chloride and Benzyl Alcohol

This process describes a controlled esterification of the β -positioned carboxyl group of L-aspartic acid.[11]

- Preparation of Reagent Solution: A solution of acetyl chloride (1.69 mol) in benzyl alcohol (24.04 mol) is prepared and cooled to 0°C.[11]

- Reaction Initiation: L-aspartic acid (1.00 mol), previously dried, is added in incremental portions to the cooled solution under agitation.[11]
- Reaction Progression: The mixture is stirred for 3 days at room temperature. The reaction should be conducted at a temperature between -10°C and +50°C.[11]
- Neutralization and Product Separation: After the reaction period, the resulting solution is combined with pyridine (1.68 mol) in portions.[11]
- Product Isolation: The mixture is agitated for an additional 12 hours at room temperature, allowing the final product to separate. The separated solid product is then collected by suction filtration.[11]

Protocol 2: One-Pot Synthesis using p-Toluenesulfonic Acid (TsOH)

This procedure provides an efficient, one-pot method to prepare the p-toluenesulfonate salt of the dibenzyl ester of L-aspartic acid, which can then be converted to the desired product. A key innovation is the use of cyclohexane as a water-azeotroping solvent instead of more hazardous options like benzene.[12]

- Reaction Mixture Preparation: A mixture of L-aspartic acid (20 g, 0.150 mol), p-toluenesulfonic acid (34.2 g, 0.180 mol), benzyl alcohol (77.6 mL, 0.750 mmol), and cyclohexane (160 mL) is prepared.[12]
- Azeotropic Distillation: The mixture is heated to reflux with a Dean-Stark trap under vigorous stirring for 6 hours to remove water formed during the esterification.[12]
- Cooling and Precipitation: The reaction mixture is cooled to 40°C, and isopropyl alcohol (200 mL) is added to precipitate the product.[12]
- Product Isolation: The resulting suspension is stirred for 1 hour and then filtered. The filter cake is washed with isopropyl alcohol and dried to yield the product as a white solid with a 94% yield.[12]

Visualizations

Logical Relationship: Structure to Application

The following diagram illustrates how the structural features of **L-Aspartic acid 4-benzyl ester** directly enable its primary applications.

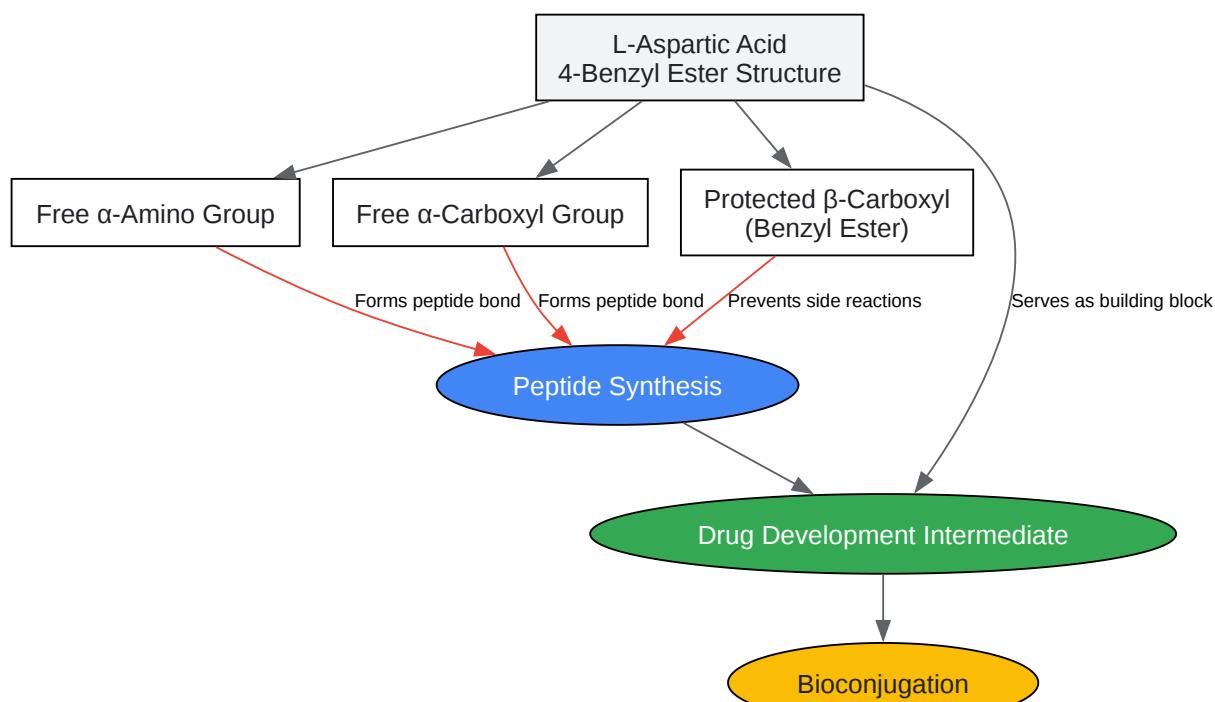


Diagram 1: Structure-Application Relationship

[Click to download full resolution via product page](#)

Caption: Structure-Functionality diagram for **L-Aspartic acid 4-benzyl ester**.

Experimental Workflow: General Synthesis

This diagram outlines a generalized workflow for the chemical synthesis of **L-Aspartic acid 4-benzyl ester** based on the described protocols.

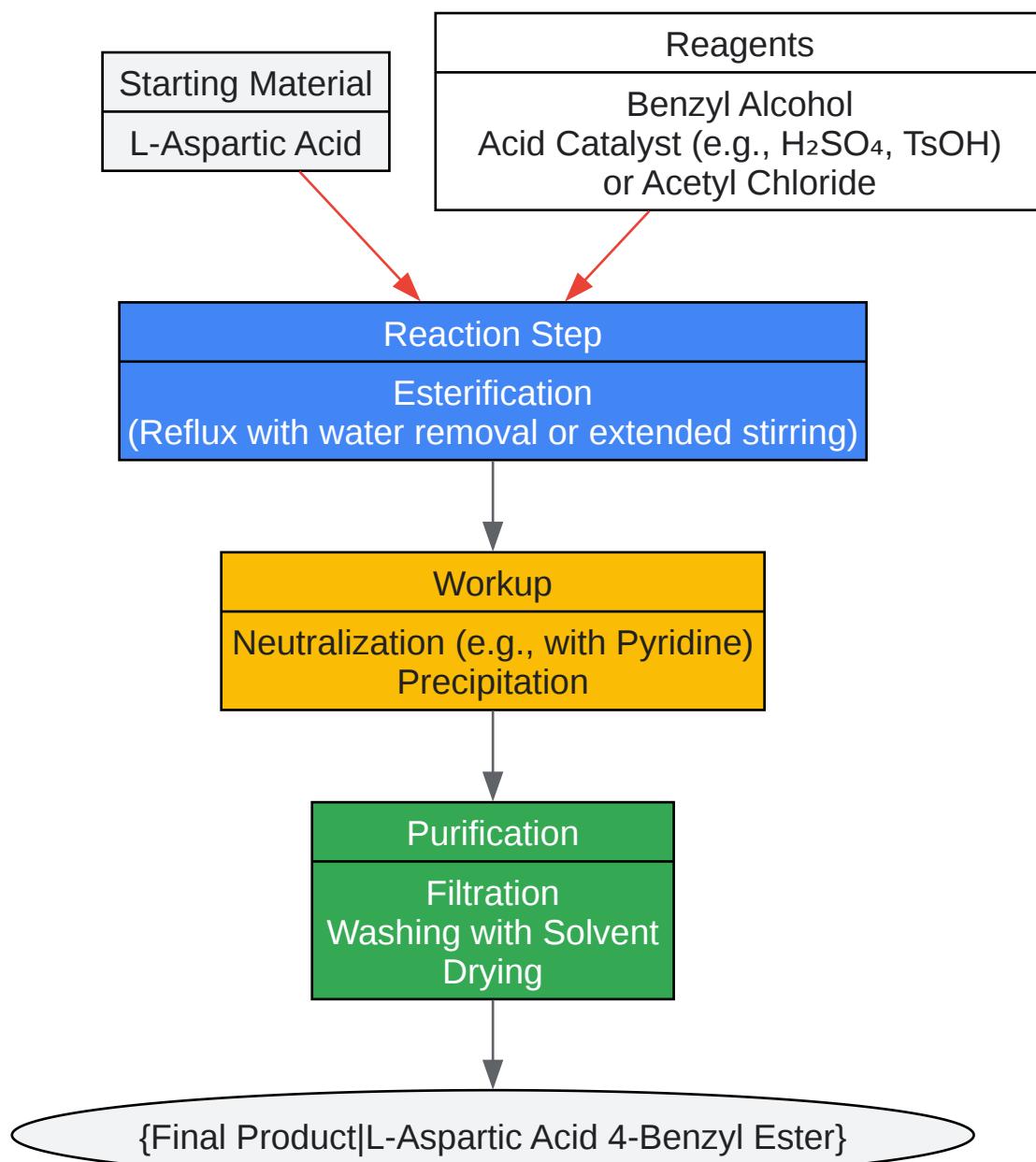


Diagram 2: Generalized Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **L-Aspartic acid 4-benzyl ester**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L -Aspartic acid b-benzyl ester 2177-63-1 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. L-Aspartic acid 4-benzyl ester, 98% | Fisher Scientific [fishersci.ca]
- 5. L-Aspartic acid beta-benzyl ester, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-Aspartic acid 4-benzyl ester | 2177-63-1 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. L-Aspartic Acid 4-Benzyl Ester | TargetMol [targetmol.com]
- 11. US4888440A - Process for the preparation of aspartic acid 4-(phenylmethyl) ester - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [L-Aspartic acid 4-benzyl ester chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7780624#l-aspartic-acid-4-benzyl-ester-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com